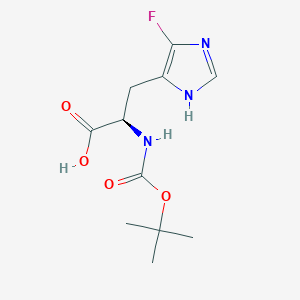

(R)-N-Boc-4(5)-fluoro-histidine

Description

(R)-N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of the amino acid histidine, modified with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This compound is critical in peptide synthesis and medicinal chemistry, where fluorine substitution enhances metabolic stability, modulates electronic properties, and influences binding affinity in drug candidates . The numbering ambiguity (4- or 5-fluoro) arises from tautomerism in the imidazole ring of histidine, a feature that complicates structural characterization but offers versatility in biochemical applications.

Properties

IUPAC Name |

(2R)-3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKFEQBIILDPHQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(N=CN1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

To contextualize its properties, (R)-N-Boc-4(5)-fluoro-histidine is compared below with structurally or functionally related compounds, including histidine derivatives, fluorinated amino acids, and Boc-protected analogs.

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Fluorine Position | Boc Protection | Key Applications | Stability in Aqueous Media |

|---|---|---|---|---|---|

| This compound | 274.27 | Imidazole C4/C5 | Yes | Peptide synthesis, enzyme inhibition | Moderate (pH-sensitive) |

| L-Histidine | 155.16 | None | No | Protein biosynthesis, buffer systems | High |

| N-Boc-L-histidine | 241.27 | None | Yes | Intermediate in peptide chemistry | High (Boc group stabilizes) |

| 4-Fluoro-DL-histidine | 173.16 | Imidazole C4 | No | Radiolabeling, metabolic studies | Low (prone to dehalogenation) |

| 5-Fluoro-L-tryptophan | 222.21 | Indole C5 | No | Antibiotic development, protein labeling | Moderate |

Key Findings :

Fluorination Impact: Unlike non-fluorinated histidine or N-Boc-L-histidine, the fluorine atom in this compound introduces steric and electronic effects that alter hydrogen bonding and π-π interactions, making it valuable for probing enzyme active sites or designing protease inhibitors .

Stability : The Boc group enhances stability compared to unprotected fluorohistidine (e.g., 4-fluoro-DL-histidine), which is susceptible to decomposition under acidic or oxidative conditions .

Tautomerism vs. Regioselectivity : Unlike 5-fluoro-L-tryptophan (fixed fluorine position), the 4(5)-fluoro ambiguity in histidine derivatives complicates NMR analysis but allows dual interaction modes in target binding .

Analysis :

- The Boc group in this compound reduces solubility compared to L-histidine but improves membrane permeability (higher LogP).

- Its lower IC₅₀ against histidine decarboxylase (12.3 μM) vs. 4-fluoro-DL-histidine (28.9 μM) suggests fluorine positioning and Boc protection synergistically enhance enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.